molecular formula C12H10N2O2S B2708575 4-acetyl-N-(thiazol-2-yl)benzamide CAS No. 312605-42-8

4-acetyl-N-(thiazol-2-yl)benzamide

Cat. No. B2708575
CAS RN: 312605-42-8
M. Wt: 246.28
InChI Key: FRKJLOMYTRZWLL-UHFFFAOYSA-N
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Description

“4-acetyl-N-(thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of “this compound” and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds are characterized by NMR spectroscopy . The NMR spectra provide information about the chemical shifts of the atoms in the molecule, which can be used to infer the types of chemical reactions that have occurred .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are determined by various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule, the connectivity of the atoms, and the molecular weight .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents: A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains. One compound showed the highest growth inhibitory effect against all pathogens tested, including Gram-positive bacteria and Candida strains (Bikobo et al., 2017).
  • Antibacterial and Antifungal Activities: Various thiazole derivatives, including those related to 4-acetyl-N-(thiazol-2-yl)benzamide, were synthesized and evaluated for their antimicrobial activities. These derivatives showed significant activity against various microbial strains, including Staphylococcus aureus and Candida albicans (Chawla, 2016).

Anticancer Applications

  • Anticancer Evaluation of Thiazole Derivatives: A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Antifungal Applications

  • Synthesis of Thiazole Derivatives as Antifungal Agents: New thiazole derivatives, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its variants, were prepared and screened for antifungal activity. These compounds showed promising results in this regard (Narayana et al., 2004).

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4-acetyl-n-(1,3-thiazol-2-yl)benzamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide with its targets could result in changes at the molecular and cellular levels, contributing to its biological activities.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that 4-acetyl-N-(1,3-thiazol-2-yl)benzamide may have a range of effects at the molecular and cellular levels.

Future Directions

Thiazole derivatives, including “4-acetyl-N-(thiazol-2-yl)benzamide”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

properties

IUPAC Name

4-acetyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKJLOMYTRZWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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